molecular formula C8H14N2O B2972828 4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile CAS No. 4395-99-7

4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile

Cat. No.: B2972828
CAS No.: 4395-99-7
M. Wt: 154.213
InChI Key: WUTKQVLGOCYOGF-UHFFFAOYSA-N
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Description

4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile (CAS: Not explicitly provided; molecular weight: 156.27 g/mol ) is a substituted piperidine derivative featuring a hydroxyl group and two methyl substituents at positions 1 and 3, along with a nitrile group at position 2. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the nitrile group offers reactivity for further functionalization. Current literature highlights its use as a synthetic precursor but lacks detailed pharmacological data .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1,3-dimethylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7-5-10(2)4-3-8(7,11)6-9/h7,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTKQVLGOCYOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C#N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile involves several steps, typically starting with the formation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogues of 4-hydroxy-1,3-dimethylpiperidine-4-carbonitrile:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1,3-dimethyl; 4-hydroxy; 4-cyano 156.27 Synthetic intermediate; untested bioactivity
Piperidine-4-carbonitrile hydrochloride 4-cyano; HCl salt 146.62 Building block for CNS-targeting drugs
4-(4-Trifluoromethylphenyl)piperidine-4-carbonitrile 4-aryl (CF3-phenyl); 4-cyano ~290.2 (estimated) Late-stage functionalization candidate
cis-1-Allyl-5-benzyloxy-3,3-dimethylpiperidine-4-carbonitrile 1-allyl; 5-benzyloxy; 3,3-dimethyl; 4-cyano ~300.3 (estimated) Antiplasmodial scaffold (untested activity)
4-(4-Fluorophenyl)-4-hydroxypiperidine derivatives 4-aryl (F-phenyl); 4-hydroxy Varies (e.g., ~235.3) Anti-inflammatory/analgesic pharmacophores

Physicochemical Properties

  • Solubility and Lipophilicity: The hydroxyl group in the target compound increases water solubility compared to non-hydroxylated analogues like piperidine-4-carbonitrile hydrochloride. However, the 1,3-dimethyl groups may offset this by enhancing lipophilicity . Trifluoromethylphenyl-substituted analogues exhibit high logP values, favoring blood-brain barrier penetration .

Biological Activity

4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile (HDPC) is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O. It features a piperidine ring with a hydroxyl group and a carbonitrile substituent, which contribute to its reactivity and biological properties.

1. Enzyme Inhibition

Research has shown that HDPC exhibits significant inhibitory activity against various enzymes. For instance, it has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. In vitro studies indicate that HDPC may enhance cognitive function by modulating cholinergic signaling pathways .

2. Anticancer Properties

HDPC has also been evaluated for its anticancer activities. A study reported that derivatives of piperidine compounds, including HDPC, demonstrated cytotoxic effects on cancer cell lines. The compound showed promising results in inducing apoptosis in FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .

The mechanism by which HDPC exerts its biological effects involves interaction with specific molecular targets. For example, the presence of the hydroxyl group allows for hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity. Additionally, the carbonitrile group may participate in nucleophilic attack mechanisms, further influencing enzyme activity .

Case Study: Alzheimer’s Disease

In a recent study focusing on Alzheimer's disease models, HDPC was shown to inhibit both AChE and BuChE effectively. The compound's ability to cross the blood-brain barrier was also confirmed, making it a candidate for further development as a therapeutic agent against cognitive decline associated with neurodegeneration .

Case Study: Cancer Cell Lines

Another significant study highlighted the anticancer potential of HDPC derivatives. The compound was tested against various cancer cell lines, revealing dose-dependent cytotoxicity. The findings suggested that HDPC could induce apoptosis through mitochondrial pathways, making it a subject of interest for future cancer therapies .

Comparative Analysis

To better understand the biological activity of HDPC, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
4-Hydroxy-1-methylpiperidine-4-carbonitrileSimilar piperidine structureModerate AChE inhibition
4-Hydroxy-1,3,5-trimethylpiperidine-4-carbonitrileAdditional methyl groupsEnhanced cytotoxicity in cancer studies

This table illustrates how variations in chemical structure can affect biological activity.

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